molecular formula C9H5F4NO B2886349 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile CAS No. 1020718-23-3

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile

Cat. No. B2886349
CAS RN: 1020718-23-3
M. Wt: 219.139
InChI Key: YKZDFMRTJUSJDX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1020718-23-3 . It has a molecular weight of 219.14 and its IUPAC name is [4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 . The molecular formula is C9H5F4NO .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is a liquid and has a flash point of 91 . It has a molecular weight of 219.14 .

Scientific Research Applications

Medicine Synthesis

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile: is used as a building block in the synthesis of various medicinal compounds. Its trifluoromethoxy group is particularly valuable due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals .

Material Science

In material science, this compound contributes to the development of novel materials with unique properties, such as increased resistance to degradation or improved thermal stability. It can be used to introduce fluorinated moieties into polymers or coatings .

Environmental Science

The compound’s role in environmental science includes the study of its breakdown products and their environmental impact. It also serves as a reference compound for the detection and quantification of fluorinated pollutants .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is utilized as a standard for calibrating instruments like GC-MS and HPLC, which are used to detect similar structured compounds in various samples .

Organic Synthesis

This chemical serves as a precursor in organic synthesis, aiding in the construction of complex molecules. Its presence in a molecular structure can influence the reactivity and outcome of synthetic pathways .

Pharmaceuticals

In the pharmaceutical industry, it’s used to synthesize active pharmaceutical ingredients (APIs) that require a fluorinated aromatic ring as part of their structure, which can enhance their pharmacological activity .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile could potentially be used in the synthesis of agrochemicals, such as pesticides or herbicides, that benefit from the inclusion of fluorinated compounds .

Biochemistry

In biochemistry, it may be involved in the study of enzyme-substrate interactions where fluorinated compounds are used to mimic natural substrates or as inhibitors to study the mechanism of enzyme action .

Safety and Hazards

The safety information available indicates that 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZDFMRTJUSJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile

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